molecular formula C15H18Cl2N4O3 B1680629 Ridazolol CAS No. 83395-21-5

Ridazolol

Numéro de catalogue B1680629
Numéro CAS: 83395-21-5
Poids moléculaire: 373.2 g/mol
Clé InChI: UUWABVCZFXKHSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

Ridazolol has a molecular formula of C15H18Cl2N4O3 . Its average mass is 373.234 Da and its monoisotopic mass is 372.075592 Da .

Applications De Recherche Scientifique

Melatonin Synthesis and Sleep Quality

Ridazolol, a β-adrenoreceptor (β-AR) blocker, has been studied for its effects on melatonin synthesis and sleep quality. In a study involving patients with essential hypertension, ridazolol treatment led to a significant reduction in sulfatoxymelatonin, a melatonin metabolite, indicating a decrease in nocturnal melatonin production. However, this reduction did not significantly impact sleep factors, suggesting that melatonin's role in sleep organization might be minor or that other mechanisms maintain melatonin signaling during chronic β-AR blockade (Rommel & Demisch, 2005).

Coordination Compounds in Medicinal Applications

Ridazolol derivatives, specifically 1,2,4-triazolo[1,5-a]pyrimidines, have been explored for developing coordination compounds with potential therapeutic properties. These compounds have gained attention in medicinal applications for their anticancer, antiparasitic, and antibacterial properties, with a hypothesis of exhibiting higher therapeutic potential than current drugs (Łakomska & Fandzloch, 2016).

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, related to ridazolol, have shown substantial anticancer activity. These derivatives displayed cytostatic and cytotoxic antineoplastic activity in vitro, with relatively low acute toxicities in vivo, suggesting their potential as therapeutic agents for cancer treatment (Charitos et al., 2016).

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of Ridazolol. Contact with skin and eyes should also be avoided . In case of accidental ingestion or exposure, immediate medical attention is advised .

Orientations Futures

As of now, Ridazolol is not known to be marketed anywhere in the world . While it was investigated for its effects on coronary heart disease and essential hypertension in the past , there is no readily available information on any current or future research directions involving Ridazolol.

Propriétés

IUPAC Name

5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N4O3/c16-11-3-1-2-4-13(11)24-9-10(22)7-18-5-6-19-12-8-20-21-15(23)14(12)17/h1-4,8,10,18,22H,5-7,9H2,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWABVCZFXKHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(CNCCNC2=C(C(=O)NN=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024674
Record name 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ridazolol

CAS RN

83395-21-5
Record name Ridazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83395-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ridazolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083395215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIDAZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R4QO1868Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ridazolol
Reactant of Route 2
Reactant of Route 2
Ridazolol
Reactant of Route 3
Reactant of Route 3
Ridazolol
Reactant of Route 4
Ridazolol
Reactant of Route 5
Ridazolol
Reactant of Route 6
Reactant of Route 6
Ridazolol

Citations

For This Compound
64
Citations
P Unger, G Berkenboom, J Fontaine - Cardiovascular drugs and therapy, 1989 - Springer
… with phentolamine 1 ~M, ridazolol competitively antagonized the isoproterenol-induced … activity of ridazolol was assessed on these same canine coronary vessels. Ridazolol activity was …
Number of citations: 7 link.springer.com
WA Fach, E Starke, HJ Becker - Zeitschrift fur Kardiologie, 1992 - europepmc.org
… Heart-rate was reduced significantly after 80 mg ridazolol (102 vs. 131/min; p less than 0.05… 0.01) ridazolol was reduced significantly over 3 to 5 h. 20, 40 and 80 mg ridazolol show a …
Number of citations: 2 europepmc.org
W Haerer, E Henze, M Stauch - Arzneimittel-forschung, 1989 - europepmc.org
… Dilated Cardiomyopathy after a Combination of Ridazolol and Molsidomine. To evaluate the haemodynamic properties of the new beta-blocker ridazolol alone and in combination with …
Number of citations: 2 europepmc.org
W Haerer, E Henze, M Stauch - Herz, 1988 - europepmc.org
Recent reports in the literature indicate that beta-blockade may improve survival in patients with dilated cardiomyopathy (DCMP). This goal can obviously not be attained if the beta-…
Number of citations: 2 europepmc.org
W Schulz, K Löffler, P Voleske, K Resag - Arzneimittel-forschung, 1991 - europepmc.org
… betaadrenergic blocker ridazolol (CAS413). After the control periods as well as after prospectively defined hours the following mean values of heart rate were obtained: Ridazolol: …
Number of citations: 2 europepmc.org
T Rommel, L Demisch - Journal of Neural Transmission/General Section …, 1994 - Springer
… In this study the effect of ten weeks treatment with the β-adrenoreceptor (β-AR) blockers propranolol and ridazolol on melatonin synthesis and on sleep quality was examined in 42 …
Number of citations: 30 link.springer.com
M Firwana, B Hasan, S Saadi, R Abd-Rabu… - Journal of Vascular …, 2023 - Elsevier
Background To support the development of clinical practice guidelines on the management of patients with genetic aortopathies and arteriopathies, a writing committee from the Society …
Number of citations: 4 www.sciencedirect.com
V Muehlbauer, D Dallmeier, S Brefka… - Deutsches Ärzteblatt …, 2019 - ncbi.nlm.nih.gov
Background It is debated whether the treatment goals and decision-making algorithms for elderly patients with hypertension should be the same as those for younger patients. The …
Number of citations: 32 www.ncbi.nlm.nih.gov
FAJL Scheer, CJ Morris, JI Garcia, C Smales, EE Kelly… - Sleep, 2012 - academic.oup.com
… In studies based on self-reported measures of sleep in hypertensive patients, it was found that both 6 and 10 weeks of treatment with propranolol or ridazolol suppressed urinary 6-…
Number of citations: 131 academic.oup.com
IKM Morton - 1999 - Springer
used as an ANTIHYPERTENSIVE. quingestanol [BAN. INN](quingestanol acetate [USAN]; W 4540) is a synthetic steroid PROGESTOGEN. formerly used as an oral and postcoital …
Number of citations: 0 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.